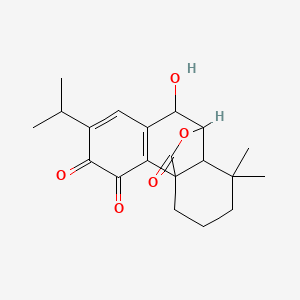

Blestriarene A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

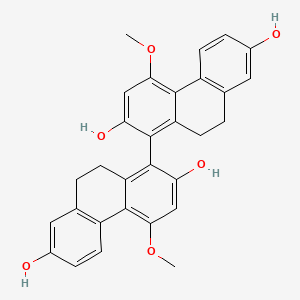

ブレストリアレンAは、ラン科植物のシラン(Bletilla striata)から単離された天然化合物です。 この化合物は、独特の化学構造と抗菌、抗炎症、抗腫瘍、抗ウイルスなどの重要な生物活性で知られています 。 ブレストリアレンAは、化学式C30H26O6、分子量482.53 g/molの黄色い結晶化合物です .

2. 製法

合成経路と反応条件: ブレストリアレンAは通常、シランの塊茎から抽出されます。 抽出工程には、溶媒抽出、結晶化、精製などのいくつかのステップが含まれます

工業生産方法: ブレストリアレンAの工業生産は、シランから大規模に抽出することで行われます。この工程には、植物の収穫、塊茎の乾燥、溶媒抽出による化合物の単離が含まれます。 次に、抽出物を結晶化して精製し、高純度のブレストリアレンAを得ます .

3. 化学反応解析

反応の種類: ブレストリアレンAは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、生物活性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤が、ブレストリアレンAの酸化に使用されます.

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が、還元反応に使用されます.

置換: 置換反応は、多くの場合、ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物イオン)などの試薬を特定の条件下で使用して行われます.

主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、ブレストリアレンAの酸化はキノンの生成につながる可能性があり、還元はヒドロキノンの生成につながる可能性があります .

4. 科学研究への応用

ブレストリアレンAは、その多様な生物活性により、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Blestriarene A is typically extracted from the tubers of Bletilla striata. The extraction process involves several steps, including solvent extraction, crystallization, and purification

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bletilla striata. The process includes harvesting the plant, drying the tubers, and performing solvent extraction to isolate the compound. The extract is then subjected to crystallization and purification to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Blestriarene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

科学的研究の応用

Blestriarene A has a wide range of scientific research applications due to its diverse biological activities:

作用機序

ブレストリアレンAの作用機序は、さまざまな分子標的や経路との相互作用に関係しています。

抗菌活性: ブレストリアレンAは、細菌細胞膜と細胞壁の完全性を破壊し、細胞の溶解と死に至らしめます.

抗がん活性: この化合物は、特定のシグナル伝達経路を活性化し、細胞増殖を阻害することで、がん細胞でアポトーシス(プログラムされた細胞死)を誘導します.

抗炎症活性: ブレストリアレンAは、炎症性サイトカインやメディエーターの産生を阻害し、炎症を抑制します.

抗ウイルス活性: この化合物は、ウイルスの複製を妨害し、ウイルス酵素の活性を阻害します.

6. 類似化合物の比較

ブレストリアレンAは、シランから単離されたフェナントレン誘導体群の一部です。 類似の化合物には、ブレストリアレンBとブレストリアレンC、およびバタタシンIIIや3'-O-メチルバタタシンIIIなどの他のフェナントレンが含まれます .

比較:

ブレストリアレンA vs. ブレストリアレンBとC: 3つの化合物はすべて、類似のフェナントレン骨格を共有していますが、特定の官能基と生物活性は異なります.

ブレストリアレンA vs. バタタシンIII: 両方の化合物は抗菌作用を示しますが、ブレストリアレンAは、さまざまな細菌株に対してより幅広い活性を示しています.

ブレストリアレンA vs. 3'-O-メチルバタタシンIII: ブレストリアレンAは、3'-O-メチルバタタシンIIIと比較して、より強力な抗がん活性と抗炎症活性を示しています.

類似化合物との比較

Blestriarene A is part of a group of phenanthrene derivatives isolated from Bletilla striata. Similar compounds include Blestriarene B and Blestriarene C, as well as other phenanthrenes like batatasin III and 3’-O-methylbatatasin III .

Comparison:

This compound vs. Blestriarene B and C: While all three compounds share a similar phenanthrene backbone, they differ in their specific functional groups and biological activities.

This compound vs. Batatasin III: Both compounds exhibit antimicrobial properties, but this compound has shown broader activity against various bacterial strains.

This compound vs. 3’-O-methylbatatasin III: this compound has demonstrated more potent anticancer and anti-inflammatory activities compared to 3’-O-methylbatatasin III.

特性

分子式 |

C30H26O6 |

|---|---|

分子量 |

482.5 g/mol |

IUPAC名 |

1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol |

InChI |

InChI=1S/C30H26O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |

InChIキー |

OZZPAAPLZANUHM-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=C(C(=C1)O)C3=C4CCC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)

![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)

![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)